Product packaging for Fawcettimine(Cat. No.:CAS No. 15228-74-7)

Fawcettimine

Cat. No.: B102650
CAS No.: 15228-74-7
M. Wt: 263.37 g/mol
InChI Key: ZLMYGBDFISIGLH-WALBABNVSA-N
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Description

Fawcettimine is a structurally complex Lycopodium alkaloid that was first isolated from the club moss Lycopodium fawcetti . It is a prominent member of the this compound class, which comprises over 80 natural products characterized by a challenging cis-fused 6,5-hydrindane framework bearing an all-carbon quaternary center and a central azonane ring . This intricate molecular architecture has made it a high-value target and a driving force for innovation in the field of organic synthesis, with numerous research groups developing elegant asymmetric total syntheses . In biological research, this compound is of significant interest for its role as an inhibitor of human acetylcholinesterase (AChE) . Computational neuroinformatics studies investigating molecular interactions suggest that this compound binds to the catalytic site of human brain AChE, a key enzyme in the nervous system . This mechanism makes it a valuable compound for neurochemical research and for studies exploring potential therapeutic approaches for neurological disorders associated with acetylcholinesterase activity . The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO2 B102650 Fawcettimine CAS No. 15228-74-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15228-74-7

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

(1S,2S,4R,6S,9S)-2-hydroxy-4-methyl-13-azatetracyclo[7.7.0.01,6.02,13]hexadecan-8-one

InChI

InChI=1S/C16H25NO2/c1-11-8-12-9-14(18)13-4-2-6-17-7-3-5-15(12,13)16(17,19)10-11/h11-13,19H,2-10H2,1H3/t11-,12+,13-,15+,16+/m1/s1

InChI Key

ZLMYGBDFISIGLH-WALBABNVSA-N

SMILES

CC1CC2CC(=O)C3C24CCCN(C4(C1)O)CCC3

Isomeric SMILES

C[C@@H]1C[C@H]2CC(=O)[C@@H]3[C@]24CCCN([C@@]4(C1)O)CCC3

Canonical SMILES

CC1CC2CC(=O)C3C24CCCN(C4(C1)O)CCC3

Synonyms

fawcettidine
fawcettimine

Origin of Product

United States

Isolation and Structural Elucidation of Fawcettimine Type Alkaloids

Genera and Species of Origin

Lycopodium fawcetti, a Jamaican species, is a notable source of fawcettimine-type alkaloids. Early investigations of this plant led to the isolation of this compound itself, along with other alkaloids like fawcettidine (B79310). cdnsciencepub.com Further studies on L. fawcetti have yielded additional alkaloids, including lycodine (B1675731) and des-N-methyl-α-obscurine. cdnsciencepub.com

This variety of Lycopodium clavatum has been a source for the isolation of the this compound-type alkaloid, lycoflexine (B1213594). researchgate.netnii.ac.jp The total synthesis of (+)-lycoflexine, originally isolated from this plant, has been a significant achievement in natural product chemistry. researchgate.netacs.org

Lycopodium chinense is the botanical source of lyconesidines A and B, which are this compound-type alkaloids with a distinct tetracyclic skeleton. acs.org These compounds were identified and their absolute stereochemistry was determined using X-ray crystallography and extensive NMR analysis. acs.org

Several this compound-related alkaloids have been isolated from the club moss Phlegmariurus squarrosus. researchgate.net These include four new this compound-related alkaloids, one of which is a derivative of lycoflexine with an unprecedented additional methyl group at C-17. researchgate.net

Huperzia serrata has proven to be a rich source of this compound-type Lycopodium alkaloids. Phytochemical investigations have led to the isolation of several new compounds, including hupertimines A-E, which were identified through comprehensive spectroscopic analysis. nih.govresearchgate.net Additionally, a new irregular this compound-type alkaloid, huperzine P, has been isolated from this species, with its structure confirmed by 2D NMR and X-ray crystallography. capes.gov.br Another study on Huperzia serrata resulted in the isolation of a new this compound-type alkaloid alongside other known and new lycodine-type alkaloids. nih.gov

Plant Part Specificity in Isolation

Research indicates that this compound and its related alkaloids are primarily found in the aerial parts of plants from the Lycopodiaceae or Huperziaceae families. jpionline.org While some studies utilize the whole plant, the concentration of these alkaloids is often highest in the upper portions of the plant. jpionline.orgjpionline.org

Methodologies for Isolation and Purification in Natural Product Chemistry

The isolation of this compound is a multi-step process that relies on classic and modern techniques in natural product chemistry.

Extraction Techniques and Solvents

The initial step involves extracting the crude alkaloids from the plant material. jpionline.org

The most common approach begins with the air-dried and powdered plant material, which is then subjected to extraction with an alcohol, typically methanol (B129727) or ethanol. jpionline.orgjpionline.org This process draws out a wide range of compounds from the plant matrix, including the desired alkaloids. jpionline.org

Following the initial alcoholic extraction, the crude extract undergoes an acid-base partitioning to separate the alkaloids from other plant constituents. jpionline.org The alcoholic extract is concentrated, and the residue is partitioned between an organic solvent like ethyl acetate (B1210297) and a dilute acid solution, such as 3% tartaric acid or 1% hydrochloric acid. jpionline.orglibretexts.org The acidic aqueous layer, now containing the protonated alkaloids, is then made alkaline with a base like sodium hydroxide (B78521) or sodium carbonate. jpionline.orglibretexts.org This neutralizes the alkaloids, allowing them to be extracted back into an organic solvent like dichloromethane (B109758) or chloroform (B151607). jpionline.org This process yields a crude alkaloidal extract. jpionline.org

Chromatographic Separation Strategies

The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds. jpionline.org Various chromatographic techniques are employed for this purpose. Column chromatography using stationary phases like C-18 reverse phase silica (B1680970) gel, Sephadex LH-20, or polyamide is a common first step. jpionline.orgjpionline.org The extract is passed through the column, and different compounds are eluted at different rates using a gradient of solvents, such as a mixture of dichloromethane and methanol or methanol and water. jpionline.orgjpionline.org This process results in several fractions, which are then subjected to further rounds of chromatography, often using different combinations of stationary and mobile phases, until pure compounds are obtained. jpionline.org High-performance liquid chromatography (HPLC) is also a crucial tool for the final purification and analysis of the isolated alkaloids. researchgate.netskemman.is

Advanced Spectroscopic and Crystallographic Techniques for Structural Assignment

Once a pure compound is isolated, its exact chemical structure must be determined. A combination of powerful analytical techniques is used to piece together the molecular puzzle of this compound and its analogues.

Extensive spectroscopic analysis is fundamental to this process. Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY) provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula. researchgate.net

In many cases, the definitive proof of structure comes from single-crystal X-ray crystallography. researchgate.netjst.go.jp This technique involves growing a crystal of the compound and then diffracting X-rays through it. diamond.ac.uk The resulting diffraction pattern allows for the precise determination of the three-dimensional arrangement of every atom in the molecule, confirming the structure elucidated by spectroscopic methods. diamond.ac.uksci-hub.se

The table below summarizes the key analytical techniques used in the structural elucidation of this compound-related alkaloids.

Technique Purpose Information Obtained
1D NMR (¹H, ¹³C) To identify the types and number of protons and carbons.Chemical shifts, coupling constants, and integration provide clues about the molecular framework. researchgate.net
2D NMR (COSY, HSQC, HMBC, NOESY) To establish connectivity between atoms.Reveals proton-proton couplings, proton-carbon one-bond and long-range correlations, and through-space interactions, which help to build the molecular structure. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) To determine the exact molecular weight and formula.Provides the elemental composition of the molecule. researchgate.net
Single-Crystal X-ray Crystallography To determine the three-dimensional structure.Yields precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. researchgate.netjst.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound-type alkaloids. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the complex carbon and proton framework of these molecules. nih.govnii.ac.jp

1D NMR: ¹H NMR spectra provide initial information about the number and chemical environment of protons in the molecule. nii.ac.jp For instance, the chemical shifts and coupling constants of signals can indicate the presence of specific functional groups and the connectivity of adjacent protons. ¹³C NMR spectra reveal the number of distinct carbon atoms and their chemical nature (e.g., carbonyl, olefinic, aliphatic). nii.ac.jpbris.ac.uk

2D NMR: To assemble the full structure, chemists rely on a suite of 2D NMR experiments. researchgate.net Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, establishing which protons are near each other in the bonding framework. nii.ac.jp Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. More extended correlations are established using Heteronuclear Multiple Bond Correlation (HMBC), which reveals couplings between protons and carbons separated by two or three bonds, crucial for connecting different parts of the molecule. nii.ac.jpcas.cn The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is vital for determining the relative stereochemistry, as it identifies protons that are close to each other in space, regardless of their bonding connections. nih.gov These combined techniques allow for the unambiguous assignment of the complex polycyclic structure. researchgate.net

High-Resolution Mass Spectrometry (HR-ESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is indispensable for determining the precise molecular formula of this compound and its derivatives. researchgate.netnih.gov This technique measures the mass-to-charge ratio of an ion with very high accuracy. By providing an exact mass, HR-ESIMS allows chemists to calculate a unique elemental composition (e.g., C₁₆H₂₅NO₂ for this compound), which is a critical piece of information that complements the structural fragments identified by NMR. nii.ac.jpresearchgate.net This method is routinely used in the characterization of newly isolated this compound-type alkaloids. researchgate.netresearchgate.net

X-ray Diffraction Analysis for Stereochemical Elucidation

While NMR can reveal relative stereochemistry, single-crystal X-ray diffraction analysis provides the definitive and unambiguous determination of the absolute configuration of a molecule. nih.gov This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern can be used to generate a three-dimensional model of the molecule, showing the precise spatial arrangement of every atom. bris.ac.uk For many this compound-type alkaloids, X-ray crystallography has been crucial in confirming their complex stereochemistry. researchgate.netsogang.ac.kr For example, the absolute configuration of this compound itself was confirmed through the X-ray analysis of a derivative, N-acetylalopecuridine. bris.ac.uk Similarly, the structures of newly discovered analogues are often confirmed using this powerful method. nih.gov

Structural Relationships and Classification of this compound Analogues

The this compound family of alkaloids is characterized by a common structural motif, but with numerous variations that lead to a diverse range of related compounds.

Core this compound Skeleton and Its Variations (e.g., 6,6,5,7-tetracyclic skeleton, 6,5-carbocyclic core, azonine (B14745161) ring)

The fundamental structure of this compound is a complex tetracyclic system. researchgate.net In its carbinolamine form, it is described as a 6,6,5,7-tetracyclic skeleton where a nitrogen atom is shared between a six-membered ring (C-ring) and a seven-membered ring (A-ring). jpionline.orgjpionline.org this compound exists in equilibrium with a keto-amine tautomer. jpionline.org This keto-amine form possesses a distinctive nine-membered nitrogen-containing ring, known as an azonine ring, fused to the rest of the structure. jpionline.orgnih.gov

A key feature of the this compound subclass is a cis-fused 6,5-carbocyclic ring core (rings D and B, respectively), which contains an all-carbon quaternary center. nih.gov This intricate and sterically hindered core presents a significant challenge for synthetic chemists.

Identification of Related this compound-Type Alkaloids

Over eighty alkaloids belonging to the this compound subclass have been isolated. nih.gov These compounds share the basic this compound skeleton but differ in their oxidation patterns, substitution, and sometimes even the ring connectivity. Examples of this compound-type alkaloids that have been isolated and characterized include:

Lycoflexine nih.gov

Lycoposerramine B nih.gov

Hupertimines A-E nih.gov

Phlecarinadine A researchgate.net

Japonisine A researchgate.net

6-hydroxyl-6,7-dehydrolycoflexine nih.gov

Lycopodine (B1235814) researchgate.net

8-deoxyserratinine (B1195044) researchgate.net

Alkaloid NameReference
Lycoflexine nih.gov
Lycoposerramine B nih.gov
Hupertimines A-E nih.gov
Phlecarinadine A researchgate.net
Japonisine A researchgate.net
6-hydroxyl-6,7-dehydrolycoflexine nih.gov
Lycopodine researchgate.net
8-deoxyserratinine researchgate.net
Lycoflexine

Lycoflexine is a this compound-type alkaloid that has been the subject of significant synthetic interest. jpionline.orgacs.org Its isolation has been reported from several Lycopodium species, including Lycopodium japonicum. cas.cnresearchgate.net The isolation procedure generally involves the extraction of the plant material with solvents like ethanol, followed by acid-base partitioning to separate the crude alkaloidal mixture. jpionline.org This mixture is then subjected to various chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20, to yield pure lycoflexine. jpionline.orgd-nb.info

The structural elucidation of lycoflexine was accomplished through a combination of spectroscopic methods. While specific details on its initial isolation are intertwined with broader studies on Lycopodium alkaloids, its structure has been confirmed through total synthesis. jpionline.orgacs.orgdntb.gov.ua These synthetic efforts have provided unequivocal proof of its molecular architecture. jpionline.orgacs.orgdntb.gov.ua

Alopecuridine

Alopecuridine was isolated from the club moss Lycopodium alopecuroides L. cdnsciencepub.comresearchgate.net The isolation process involved extracting the ground whole plant with an ethanol-methanol mixture. cdnsciencepub.com The resulting extract was then processed to isolate seven different alkaloids, including alopecuridine. researchgate.net

Initial characterization of alopecuridine revealed it to be a tricyclic molecule. cdnsciencepub.com Its infrared spectrum showed a carbonyl group, suggesting the presence of a ketone, likely within a five-membered ring. cdnsciencepub.com Further analysis indicated the presence of a hydroxyl group that is resistant to acetylation, suggesting it is either tertiary or sterically hindered. cdnsciencepub.com The structural similarity to this compound was noted, with the primary difference being an additional oxygen atom in alopecuridine, leading to the hypothesis that it is a hydroxylated derivative of this compound. cdnsciencepub.com The complete structure and stereochemistry were ultimately confirmed by a single-crystal X-ray crystallographic analysis of N-acetylalopecuridine. researchgate.net

Sieboldine A

Sieboldine A, a novel and structurally complex alkaloid, was isolated from the club moss Lycopodium sieboldii. nih.govacs.org This compound is distinguished by its unprecedented fused-tetracyclic ring system, which includes an aza-cyclononane ring with an N-hydroxy group, a cyclohexanone, a cyclopentanone (B42830), and a tetrahydrofuran (B95107) ring. nih.govacs.orgresearchgate.net

The elucidation of its structure was a significant achievement, relying on extensive 2D NMR data and confirmed by X-ray analysis. nih.govacs.org The presence of a quaternary carbon atom bonded to both an oxygen and a nitrogen atom was a notable feature identified through its NMR spectrum. researchgate.net The relative stereochemistry of the molecule was also determined through these comprehensive spectroscopic and crystallographic studies. nih.govacs.org

Lycojapodine A

Lycojapodine A is a unique C16N-type Lycopodium alkaloid distinguished by its novel 6/6/6/7 tetracyclic ring system. cas.cn It was isolated from the club moss Lycopodium japonicum, a plant used in traditional folk medicine in China. cas.cnd-nb.info The isolation process began with the extraction of the air-dried and powdered plant material with 95% ethanol. The resulting extract was then partitioned between ethyl acetate and an acidic aqueous solution. The water-soluble portion was made alkaline and then extracted with chloroform to yield the crude alkaloidal extract. cas.cn From this extract, lycojapodine A was isolated along with other known alkaloids like this compound and lycoflexine. cas.cn

The structure and relative stereochemistry of lycojapodine A were determined through spectroscopic data and were further confirmed by X-ray analysis. cas.cn A derivative, 8α-hydroxylycojapodine A, was later identified as the first derivative of this novel alkaloid. researchgate.net

8-Deoxyserratinine

8-Deoxyserratinine is another this compound-related alkaloid. Its isolation has been part of broader investigations into the chemical constituents of Lycopodium species. researchgate.net While specific details of its initial isolation from a natural source are not extensively documented in the provided results, its structure has been a target for total synthesis. researchgate.netresearchgate.net Synthetic studies have been instrumental in confirming the structure of 8-deoxyserratinine and have provided access to this and other related alkaloids. researchgate.net

Lycoposerramine B

Lycoposerramine B, a novel alkaloid containing an oxime functional group, was isolated from the club moss Lycopodium serratum Thunb. dntb.gov.uanih.gov The structure of this compound was elucidated through detailed spectroscopic analysis, including J-resolved HMBC spectroscopy. nih.gov The proposed structure was subsequently confirmed through its synthesis from the known alkaloid, serratinine. nih.gov This synthetic work not only verified the structure of lycoposerramine B but also provided a pathway for accessing this unique natural product. dntb.gov.uanih.gov

Lycopoclavamine-A

Lycopoclavamine-A is a structurally unique this compound-type Lycopodium alkaloid. researchgate.net It was one of ten new this compound-related alkaloids isolated from three different Lycopodium species: Lycopodium clavatum, Lycopodium serratum, and Lycopodium squarrosum. researchgate.netresearchgate.net The structures of these new alkaloids, including lycopoclavamine-A, were elucidated using spectroscopic methods and chemical correlation. researchgate.netresearchgate.netresearchgate.net An asymmetric total synthesis of lycopoclavamine-A has been achieved, which was crucial for confirming its structure and stereochemistry. jpionline.orgresearchgate.net

Compound NameNatural Source(s)
LycoflexineLycopodium japonicum cas.cnresearchgate.net
AlopecuridineLycopodium alopecuroides L. cdnsciencepub.comresearchgate.net
Sieboldine ALycopodium sieboldii nih.govacs.org
Lycojapodine ALycopodium japonicum cas.cnd-nb.info
8-DeoxyserratinineLycopodium species researchgate.net
Lycoposerramine BLycopodium serratum Thunb. dntb.gov.uanih.gov
Lycopoclavamine-ALycopodium clavatum, Lycopodium serratum, Lycopodium squarrosum researchgate.netresearchgate.net
Lyconesidine B

Lyconesidine B was first isolated from the club moss Lycopodium chinense in 2002 by Kobayashi and co-workers. kyoto-u.ac.jpchemistryviews.org Its complex tetracyclic structure was determined through extensive spectroscopic analysis, including 2D-NMR, and was ultimately confirmed by X-ray crystallography and the modified Mosher's method. kyoto-u.ac.jp The total synthesis of lyconesidine B has since been achieved, with the spectral data of the synthetic product matching that of the natural alkaloid, further validating its structure. kyoto-u.ac.jpchemistryviews.org

Structurally, lyconesidine B is a this compound-type alkaloid characterized by an oxygen-functionalized, amine-type core. kyoto-u.ac.jpresearchgate.net This distinguishes it from other this compound analogs like this compound itself or fawcettidine. kyoto-u.ac.jp Its skeleton features a cis-fused hydrindanone (BD ring system) and a hydroazonine moiety containing a quaternary carbon at the angular position. kyoto-u.ac.jp A notable feature is the axial orientation of a hydroxymethyl group on the D ring. kyoto-u.ac.jp Infrared spectroscopy of the compound indicated the presence of hydroxyl (3430 cm⁻¹) and ketone (1730 cm⁻¹) functional groups. scribd.com

PropertyDataSource(s)
Compound Name Lyconesidine B kyoto-u.ac.jpchemistryviews.org
Plant Source Lycopodium chinense kyoto-u.ac.jpchemistryviews.orgpsu.edu
Molecular Formula C₁₆H₂₅NO₃ scribd.com
Structural Features Oxygenated amine-type this compound core, cis-hydrindanone, axial hydroxymethyl group kyoto-u.ac.jpresearchgate.net
Key IR Data (cm⁻¹) 3430 (OH), 1730 (C=O) scribd.com
Phlegmariurine B

Phlegmariurine B is a known this compound-related alkaloid that has been isolated from several species within the Lycopodiaceae family, including Huperzia serrata, Phlegmariurus carinatus, and Huperzia phlegmaria. thieme-connect.comresearchgate.netnih.govnii.ac.jp One study reported the isolation of 750 mg of phlegmariurine B from a 10 kg sample of dried Huperzia serrata. thieme-connect.com

The structure of phlegmariurine B, with the molecular formula C₁₆H₂₃NO₂, was elucidated through comprehensive spectroscopic analysis, including EI-MS, IR, and both 1H and 13C NMR. thieme-connect.com The complete NMR signal assignments were established using advanced techniques such as HMQC, DEPT, and 1H-1H COSY spectra. thieme-connect.com Phlegmariurine B is classified within the carbinolamine form of this compound alkaloids but belongs to a specific sub-form where the C4–C13 bond of the typical this compound skeleton is cleaved. psu.edu Its IR spectrum shows characteristic absorption bands for a lactam group (νₘₐₓ 1685.5 cm⁻¹) and an α,β-unsaturated ketone (νₘₐₓ 1619.1 cm⁻¹). thieme-connect.com

PropertyDataSource(s)
Compound Name Phlegmariurine B thieme-connect.comnii.ac.jp
Plant Source(s) Huperzia serrata, Phlegmariurus carinatus, Huperzia phlegmaria thieme-connect.comresearchgate.netnih.govnii.ac.jp
Molecular Formula C₁₆H₂₃NO₂ thieme-connect.com
Structural Features This compound-related, C4-C13 bond cleavage, lactam, α,β-unsaturated ketone psu.eduthieme-connect.com
Key IR Data (cm⁻¹) 1685.5 (lactam), 1619.1 (α,β-unsaturated ketone) thieme-connect.com
Other Recently Isolated this compound-Related Structures

In addition to the aforementioned compounds, ongoing research into the phytochemistry of Lycopodiaceae species has led to the discovery of other novel this compound-related alkaloids. These compounds often possess unique structural modifications to the core this compound skeleton.

Lycoannotine I : Isolated from Lycopodium annotinum, this alkaloid is structurally significant as it represents the first discovered natural product with a cleaved C-9/N bond in the this compound framework. researchgate.net

Carinatines A and B : These alkaloids were isolated from Phlegmariurus carinatus. nih.govresearchgate.net Carinatine A is a C₁₆N₂-type alkaloid featuring a novel C-4/C-12 bond, creating a distinct 5/6/6/6 ring system. Carinatine B is a C₁₆N-type alkaloid and is the first reported derivative of lycojaponicumin C. nih.govresearchgate.net

Huperphlegmines A and B : Discovered in Huperzia phlegmaria, these compounds possess an unprecedented skeleton for Lycopodium alkaloids, which includes a 2,5-substituted dihydrofuran moiety attached to the this compound-like structure. nii.ac.jpcabidigitallibrary.orgnih.gov

Unnamed this compound Alkaloids : A study on Lycopodium serratum resulted in the isolation of five new, unnamed alkaloids that possess the this compound skeleton. nih.gov

Compound Name(s)Plant SourceKey Structural Feature(s)Source(s)
Lycoannotine ILycopodium annotinumCleavage of the C-9/N bond researchgate.net
Carinatine APhlegmariurus carinatusC₁₆N₂-type with a new C-4/C-12 bond nih.govresearchgate.net
Carinatine BPhlegmariurus carinatusFirst derivative of lycojaponicumin C nih.govresearchgate.net
Huperphlegmines A & BHuperzia phlegmariaUnprecedented skeleton with a dihydrofuran moiety nii.ac.jpcabidigitallibrary.orgnih.gov

Isomeric and Tautomeric Forms (e.g., carbinolamine and keto-amine forms)

A key chemical feature of this compound is its existence in a tautomeric equilibrium between two primary forms: a carbinolamine form and a keto-amine form. jpionline.orgjpionline.org This equilibrium is a defining characteristic of the this compound class of alkaloids. psu.edu

The carbinolamine form (also referred to as the keto carbinolamine form) contains a tetracyclic system where the nitrogen atom is shared between a six-membered ring (ring C) and a seven-membered ring (ring A). jpionline.orgjpionline.org Early spectroscopic studies using infrared (IR) analysis suggested that this compound exists predominantly in this carbinolamine form, showing characteristic absorption bands for a hydroxyl group (3585 cm⁻¹) and a cyclopentanone carbonyl group (1730 cm⁻¹). psu.edu

The keto-amine form (or diketo amine form) results from the cleavage of the bond between the nitrogen and C-13 of the carbinolamine structure. psu.edu This opens one of the rings, placing the single nitrogen atom within a larger, nine-membered ring. jpionline.orgjpionline.org

The equilibrium between these two tautomers is sensitive and can be influenced by stereochemistry. psu.edu Research has shown that in this compound with the natural 4S configuration, the carbinolamine form is heavily favored over the keto-amine form. researchgate.net Conversely, in the 4R epimer ("epi-fawcettimine"), the diketo amine form appears to be the predominant species. researchgate.net This indicates that the stereochemical configuration at the C-4 position plays a crucial role in determining the conformational stability and the position of the tautomeric equilibrium. psu.edu Further complexity was noted in early studies where the hydrochloride and perchlorate (B79767) salts of this compound displayed only a single carbonyl absorption at 1690 cm⁻¹, suggesting that the formation of the carbinolamine involves the cyclopentanone carbonyl. psu.edu

Biosynthetic Pathways and Biomimetic Transformations of Fawcettimine Alkaloids

Proposed Biogenetic Routes and Intermediates

The biosynthesis of fawcettimine-type alkaloids is hypothesized to diverge from the primary pathways that form other major classes of Lycopodium alkaloids. psu.edu These proposals are largely based on the structural relationships between the different alkaloid skeletons found within the same plant species.

Derivation from Lycopodine-Type Alkaloids (e.g., Lycodoline)

The prevailing biogenetic hypothesis suggests that this compound-type alkaloids arise from lycopodine-type precursors. psu.eduub.edu The lycopodine (B1235814) skeleton, characterized by a C4-C13 bond, is considered a key branching point. It is proposed that phlegmarine (B1213893) is a foundational intermediate from which other Lycopodium alkaloid classes, including the lycodanes, are derived. ub.edu Oxidation of the lycodane skeleton's piperidine (B6355638) ring leads to lycodine (B1675731). ub.edu A subsequent detachment and reattachment of the nitrogen atom transforms the lycodane framework into the lycopodine structure. ub.edu Lycodoline, a hydroxylated derivative of lycopodine, is a representative precursor in this proposed pathway. cdnsciencepub.comnih.gov

Postulated Biogenetic Conversions (e.g., carbon-skeleton rearrangement)

The crucial transformation from the lycopodine to the this compound skeleton involves a significant carbon-skeleton rearrangement. psu.eduub.edu Specifically, it is postulated that the C4-C13 bond in a lycopodine-type intermediate undergoes a migration to form a new bond between C12 and C13. ub.eduresearchgate.net This rearrangement results in the formation of the characteristic five-membered ring fused to the six-membered ring, a hallmark of the this compound class. ub.edu This skeletal reorganization is a key step that differentiates the this compound alkaloids from the other major groups of Lycopodium alkaloids. psu.edu

Experimental Biomimetic Syntheses and Pathway Elucidation

Inspired by these biosynthetic hypotheses, synthetic chemists have successfully demonstrated the feasibility of these proposed transformations in the laboratory. These biomimetic syntheses not only provide access to these complex natural products but also lend experimental support to the postulated biogenetic pathways. nih.govoup.com

Dehydration of this compound to Fawcettidine (B79310)

Fawcettidine is believed to be biosynthesized from this compound through a dehydration process. nih.gov This conversion, which involves the removal of a molecule of water, has been successfully replicated in a laboratory setting. Treatment of this compound with excess oxalic acid in acetic acid at elevated temperatures (160 °C) for 12 hours afforded fawcettidine in an 80% yield. nih.gov This successful biomimetic transformation supports the proposed biosynthetic link between these two alkaloids. nih.gov

Transannular Mannich Reactions Leading to Lycoflexine-Type Structures

The conversion of this compound to lycoflexine (B1213594) represents another key biomimetic transformation. nih.gov Lycoflexine is characterized by the presence of two adjacent all-carbon quaternary centers. nih.gov Ayer and coworkers first reported a biomimetic conversion of this compound to lycoflexine via a Mannich reaction. nih.govdntb.gov.ua This transannular reaction involves the intramolecular cyclization of an amine with a carbonyl group, forming a new carbon-carbon bond and the complex polycyclic structure of lycoflexine. nih.govnih.gov More recent total syntheses have utilized this key biomimetic step, for instance, a one-pot nosyl group deprotection followed by a Mannich reaction from a diketone intermediate yielded lycoflexine in 91% yield. nih.gov This type of transannular Mannich reaction is a powerful strategy in the synthesis of various Lycopodium alkaloids. researchgate.netnih.govrsc.org

Oxidative Transformations (e.g., Alopecuridine to Sieboldine A)

The biogenetic relationship between different this compound-type alkaloids often involves oxidative transformations. A notable example is the proposed conversion of alopecuridine to sieboldine A. oup.comnih.gov Alopecuridine is the 4-hydroxy derivative of this compound. bris.ac.uk The biomimetic transformation of alopecuridine to sieboldine A has been successfully demonstrated in the laboratory. oup.comresearchgate.netresearchgate.net This conversion is achieved through a sequence of oxidations. Treatment of alopecuridine with m-CPBA and then HgO is thought to proceed through an N-hydroxylamine intermediate to form a nitrone, which then undergoes spontaneous aminalization to yield sieboldine A. oup.com This successful biomimetic synthesis validates the proposed biosynthetic connection between these two structurally related alkaloids. oup.comsemanticscholar.org

Epimerization and N-alkylation Processes

The intricate architecture of this compound and its related alkaloids presents unique challenges and opportunities in their chemical synthesis, particularly concerning the stereochemistry at the C4 position and the reactivity of the nitrogen atom. Epimerization at C4 and N-alkylation are crucial transformations that have been extensively studied, both to understand the inherent stability of these molecules and to develop divergent synthetic pathways to a variety of this compound-type alkaloids.

The epimerization at the C4 stereocenter is a well-documented phenomenon in the chemistry of this compound. psu.edu Early research indicated that the stereochemistry at this position is readily invertible. psu.edu Synthetic efforts have often led to the thermodynamically more stable C4 epimer. jpionline.orgnih.gov For instance, in several total syntheses, the desired C4 configuration was achieved through an epimerization process, highlighting the thermodynamic favorability of one diastereomer over the other. jpionline.orgchemistryviews.org This facile epimerization is complicated by the keto-amine-carbinolamine tautomerism inherent to the this compound scaffold. psu.edujpionline.orgjpionline.org The equilibrium between these forms can influence the conformational preferences and the accessibility of the C4 proton, thereby affecting the ease of epimerization. psu.edu Studies have shown that the S-configuration at C-4 is generally thermodynamically more stable than its R-configured epimer. nih.gov This preference has been observed in various synthetic approaches, where reaction conditions are optimized to favor the formation of the desired C4 stereoisomer. jpionline.orgchemistryviews.orgacs.org

N-alkylation is another key transformation in the synthesis and derivatization of this compound alkaloids. The nitrogen atom, being part of a nine-membered azonane ring in the keto-amine form, is available for various alkylation reactions. nih.govnih.govresearchgate.net This reactivity has been harnessed to construct the core structure of this compound and to introduce diverse functionalities. A common strategy involves a double N-alkylation to form the characteristic aza-nine-membered ring system. nih.govnih.gov This approach has been successfully employed in the unified total syntheses of (+)-fawcettimine and other related alkaloids. nih.gov Furthermore, N-alkylation has been utilized in tandem with other reactions, such as in biomimetic transformations where an intramolecular N-cycloalkylation follows a cycloaddition, to efficiently assemble the complex polycyclic framework. sogang.ac.kr The choice of alkylating agent and reaction conditions is critical to control the regioselectivity and stereoselectivity of the N-alkylation process.

The interplay between C4 epimerization and N-alkylation is a central theme in the divergent synthesis of this compound-type alkaloids. chemistryviews.orgresearchgate.net By controlling these two processes, chemists can access a range of natural products from a common intermediate. For example, a synthetic strategy might involve the construction of a common tricyclic or tetracyclic precursor, which can then be subjected to specific epimerization and N-alkylation conditions to yield different target molecules like (+)-fawcettimine, (+)-fawcettidine, and (+)-lycoflexine. researchgate.netpku.edu.cn This divergent approach showcases the power of understanding and manipulating these fundamental transformations to achieve synthetic efficiency and diversity.

TransformationKey FeaturesSignificance in SynthesisResearch Findings
C4 Epimerization Involves the inversion of the stereocenter at the C4 position. psu.eduCrucial for obtaining the thermodynamically more stable and naturally occurring stereoisomer. jpionline.orgnih.govThe S-configuration at C4 is generally the thermodynamically favored diastereomer. jpionline.orgnih.gov The process is often used strategically in total synthesis to correct the stereochemistry at a late stage. chemistryviews.org
N-alkylation Introduction of an alkyl group onto the nitrogen atom of the azonane ring. nih.govnih.govA key step in constructing the nine-membered nitrogen-containing ring and for the synthesis of various derivatives. nih.govresearchgate.netDouble N-alkylation is an efficient strategy for forming the aza-nine-membered ring. nih.govnih.gov It can be part of a tandem reaction sequence for rapid assembly of the polycyclic core. sogang.ac.kr

Advanced Synthetic Methodologies for Fawcettimine and Its Congeners

Historical Development of Total Synthesis Strategies

The journey to conquer the molecular complexity of fawcettimine has been marked by pioneering efforts that laid the foundation for subsequent synthetic endeavors. These early forays not only demonstrated the feasibility of constructing such a complex scaffold but also highlighted the challenges that needed to be overcome.

Pioneering Approaches (e.g., Inubushi, Heathcock)

A significant leap forward came with the work of Heathcock and his collaborators, who, in 1986, disclosed a more efficient and stereoselective total synthesis of (±)-fawcettimine. The Heathcock synthesis, which has since become a benchmark in the field, is a testament to strategic retrosynthetic planning. A key element of this approach was the early introduction of the nitrogen atom and the formation of a key tricyclic intermediate, which streamlined the latter stages of the synthesis. This "Heathcock-inspired" strategy has been influential and has formed the basis for many subsequent syntheses of this compound-type alkaloids.

Pioneering Synthesis Key Features Number of Steps
Inubushi (1979) First total synthesis; late-stage nine-membered ring formation.26
Heathcock (1986) More efficient and stereoselective; early nitrogen introduction; formation of a key tricyclic intermediate.Not explicitly stated in the provided context, but described as more efficient.

Evolution of Retrosynthetic Analysis for Polycyclic Cores

The early syntheses of this compound paved the way for a more sophisticated understanding of how to deconstruct its complex polycyclic core. Retrosynthetic analysis, a problem-solving technique in which a target molecule is broken down into simpler, commercially available starting materials, has been central to this evolution.

The Heathcock synthesis, in particular, showcased a powerful retrosynthetic disconnection that simplified the complex tetracyclic framework into more manageable building blocks. This approach has been refined and adapted in subsequent syntheses, leading to more convergent and efficient routes. The focus shifted from linear, step-by-step constructions to strategies that could assemble multiple rings in a more orchestrated fashion. This evolution in retrosynthetic thinking has been instrumental in the development of the collective, unified, and divergent approaches discussed in the following sections.

Collective, Unified, and Divergent Total Synthesis Approaches

Strategies for Polycyclic Core Construction (e.g., sequential construction, tandem cyclization)

The construction of the intricate polycyclic core of this compound has been a central theme in all synthetic endeavors. Two prominent strategies that have emerged are sequential construction and tandem cyclization.

Sequential construction , as exemplified in many of the early syntheses, involves the step-by-step formation of each ring in the polycyclic system. This methodical approach allows for a high degree of control over the stereochemistry of each newly formed ring.

Unified Strategies for Multiple this compound Alkaloids

A significant advancement in the synthesis of this compound alkaloids has been the development of unified strategies that allow for the synthesis of multiple family members from a common intermediate. This approach is particularly powerful given the structural similarities among the various this compound congeners.

One notable example is a unified and stereocontrolled strategy that led to the total syntheses of this compound, fawcettidine (B79310), lycoflexine (B1213594), and lycoposerramine B. This approach relied on a key azonine (B14745161) intermediate which could be divergently converted to the different target molecules. This strategy not only provides access to a range of natural products but also allows for the synthesis of analogs for structure-activity relationship studies.

Unified Synthesis Targets Key Common Intermediate Core Construction Strategy
This compound, Fawcettidine, Lycoflexine, Lycoposerramine BAzonine intermediateDiels-Alder reaction for the 6,5-carbocyclic core; double Fukuyama-Mitsunobu for the azonine ring.

Divergent Syntheses from Common Intermediates

Closely related to unified strategies are divergent syntheses, which also leverage a common intermediate to access a variety of structurally related natural products. This approach emphasizes the strategic installation of functional groups on a common scaffold that can then be elaborated into different target molecules.

A compelling example of a divergent approach resulted in the enantioselective total syntheses of (+)-fawcettidine and (+)-lycoposerramine Q, as well as the first total synthesis of (−)-lycopladine D, all from a common intermediate. This intermediate was derived from a Hajos-Parrish-like diketone. The divergent pathways from this common precursor featured distinct key reactions, such as an allylic oxidation and a biomimetic aminoketalization for the synthesis of (−)-lycopladine D, and an oxidative rearrangement for the route to (+)-fawcettidine and (+)-lycoposerramine Q.

Another divergent synthesis successfully produced (-)-lycojaponicumin C, (-)-8-deoxyserratinine, (+)-fawcettimine, and (+)-fawcettidine from a versatile 6/5/5 tricyclic intermediate. This highlights the power of a well-designed common intermediate in providing access to a diverse array of complex alkaloids.

Key Reaction Methodologies and Stereocontrol in this compound Synthesis

The intricate, tetracyclic structure of this compound, characterized by a unique bridged azonine ring system, has presented a formidable challenge to synthetic chemists. The development of advanced synthetic methodologies has been crucial in overcoming these hurdles, with a particular emphasis on reactions that enable precise control over stereochemistry.

Cycloaddition Reactions (e.g., Diels-Alder, oxa-Diels-Alder, formal [3+2] cycloaddition)

Cycloaddition reactions have proven to be powerful tools in the construction of the core cyclic systems of this compound and its congeners. These reactions allow for the rapid assembly of complex ring structures with a high degree of stereocontrol.

The Diels-Alder reaction , a [4+2] cycloaddition, has been a cornerstone in several total syntheses of this compound. wikipedia.org This reaction typically involves the union of a conjugated diene and a dienophile to form a six-membered ring. In the context of this compound synthesis, this strategy has been effectively employed to construct the cis-fused 6,5-carbocyclic core. nih.gov For instance, a highly stereoselective Diels-Alder reaction can be utilized to form the characteristic six-membered ring of the this compound skeleton. nih.gov One notable synthesis involved the reaction between an enone and a 1-siloxy diene to construct the cis-fused 6,5-carbocyclic intermediate. nih.gov The stereochemical outcome of the Diels-Alder reaction is often predictable, governed by the "endo rule," which dictates the orientation of the dienophile's substituents in the transition state. wikipedia.orgrsc.org

The oxa-Diels-Alder reaction , a variation of the Diels-Alder reaction, involves the reaction of a diene with an aldehyde to form a dihydropyran ring. wikipedia.org This hetero-Diels-Alder reaction has been instrumental in the synthesis of this compound-type alkaloids, such as lycojaponicumin A. A key step in this synthesis was a tandem oxa-hetero [3+2] cycloaddition/N-cycloalkylation to form the highly strained C-E rings. nih.gov

A formal [3+2] cycloaddition strategy has also been explored. This type of reaction involves the combination of a three-atom component and a two-atom component to form a five-membered ring. beilstein-journals.org In one approach to the this compound core, a novel cyclopropane-based strategy was employed, which can be viewed as a formal [3+2] cycloaddition. This involved the Lewis acid-promoted collapse of a silyl (B83357) enol ether, which then adds to a cyclopropane (B1198618), thereby constructing the 6,5-ring system and setting key stereocenters. organic-chemistry.org

Cycloaddition TypeReactantsRing System FormedKey Feature in this compound Synthesis
Diels-Alder Conjugated diene and dienophileSix-membered ringConstruction of the cis-fused 6,5-carbocyclic core. nih.gov
Oxa-Diels-Alder Diene and aldehydeDihydropyran ringFormation of strained heterocyclic rings in congeners. wikipedia.orgnih.gov
Formal [3+2] Cycloaddition Three-atom and two-atom componentsFive-membered ringBuilding the cyclopentane (B165970) ring of the 6,5-bicycle. beilstein-journals.orgorganic-chemistry.org

Metal-Catalyzed and Organocatalytic Transformations

Metal-catalyzed and organocatalytic reactions have emerged as indispensable tools in modern organic synthesis, offering high levels of efficiency and stereoselectivity. Their application in the synthesis of this compound has enabled the construction of its complex architecture with remarkable precision.

Palladium catalysis has been utilized in key C-C bond-forming reactions during this compound synthesis. For example, a palladium-mediated coupling of an alkenyl iodide with an organoborane was a crucial step in assembling the carbon skeleton before the formation of the nine-membered azonine ring. organic-chemistry.org

Homogeneous gold catalysis has proven to be a powerful method for constructing complex molecular architectures. In the first enantioselective total synthesis of (+)-fawcettimine, a gold(I)-catalyzed cyclization was a key transformation. organic-chemistry.orgbohrium.com This reaction involved the exposure of an iodide intermediate to a catalytic amount of [Ph3PAu]Cl and AgBF4, which induced a smooth cyclization to form the cis-hydrindane (B1200222) core of the molecule. organic-chemistry.org Gold catalysts are known for their ability to activate alkynes and allenes toward nucleophilic attack, facilitating the formation of carbocyclic and heterocyclic frameworks. researchgate.net

Chiral ruthenium catalysts have been developed for highly enantioselective cyclopropanation reactions. tcichemicals.comnih.govrsc.org In the context of this compound synthesis, a ruthenium-catalyzed asymmetric cyclopropanation was employed in a formal synthesis. A Corey-Chaykovsky reaction was first used to install a three-membered ring, and subsequent steps led to a substrate poised for a key cyclopropane-opening cycloaddition. organic-chemistry.org Ru(II)-Pheox catalysts, in particular, have shown excellent performance in carbene transfer reactions, leading to high yields and enantioselectivities in the formation of cyclopropane derivatives. nih.gov

Ene-yne metathesis is a powerful ruthenium-catalyzed reaction that reorganizes the bonds between an alkene and an alkyne to form a 1,3-diene. wikipedia.orgorganic-chemistry.org This reaction can be performed in an intramolecular fashion, known as ring-closing enyne metathesis (RCEYM), to construct cyclic structures. wikipedia.orguwindsor.ca The mechanism can proceed through either an "ene-then-yne" or "yne-then-ene" pathway, influencing the regiochemical outcome. beilstein-journals.org While not a direct key step in a completed total synthesis of this compound itself, the principles of enyne metathesis are highly relevant for the construction of the complex polycyclic systems found in Lycopodium alkaloids. nih.gov

Catalytic MethodMetal/CatalystTransformationRole in this compound Synthesis
Palladium-Mediated Coupling PalladiumC-C bond formationAssembly of the carbon skeleton prior to macrocyclization. organic-chemistry.org
Gold Catalysis Gold(I)Alkyne/Allene cyclizationConstruction of the cis-hydrindane core. organic-chemistry.orgorganic-chemistry.org
Asymmetric Cyclopropanation Ruthenium(II)-PheoxCarbene transferIntroduction of stereocenters via cyclopropane formation. organic-chemistry.orgnih.gov
Ene-Yne Metathesis Ruthenium carbeneRing formation (RCEYM)Construction of cyclic diene systems. wikipedia.orgnih.gov
Ring-Closing Metathesis (RCM) (e.g., Grubbs catalyst)

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the formation of medium to large-sized rings, a feature particularly suited for the construction of the nine-membered ring found in this compound. This reaction, often employing ruthenium-based catalysts developed by Robert H. Grubbs, facilitates the intramolecular cyclization of a diene precursor.

In the synthesis of this compound, a key diene intermediate is subjected to RCM to forge the azonane ring. The reaction is typically catalyzed by a second-generation Grubbs catalyst, known for its high efficiency and tolerance to various functional groups. The general transformation involves the formation of a new double bond within the newly formed ring, with the concurrent release of a small volatile alkene, such as ethylene, which drives the reaction forward.

Table 1: Representative Conditions for Ring-Closing Metathesis in this compound Synthesis

CatalystSolventTemperatureYieldReference
Grubbs 2nd GenerationDichloroethane (DCE)RefluxGood
Hoveyda-Grubbs 2nd GenerationDichloroethane (DCE)Reflux89%

Detailed research has shown that the choice of catalyst and reaction conditions can significantly influence the efficiency of the RCM step. For instance, the second-generation Grubbs catalyst has been successfully employed for the cyclization of a diene precursor to form a tetrasubstituted alkene within the macrocycle, a transformation that can be challenging with other catalysts.

Reductive Heck Cyclization (e.g., transannular)

The Reductive Heck cyclization, particularly in a transannular fashion, offers an elegant approach to forge key C-C bonds within a pre-existing macrocycle, a strategy that has been effectively utilized in the synthesis of this compound and its congeners. This palladium-catalyzed reaction allows for the formation of a new ring by connecting two specific carbon atoms across the larger ring.

In a notable application, a transannular reductive Heck cyclization was employed to construct the azepane ring system present in fawcettidine, this compound, and lycoposerramine Q. This key transformation proceeds from a macrocyclic precursor containing a vinyl halide and an alkene. The palladium catalyst facilitates an intramolecular cyclization, and a subsequent reduction step removes the halide, yielding the desired bicyclic system.

Table 2: Key Features of Reductive Heck Cyclization in this compound Alkaloid Synthesis

Reaction TypeCatalyst SystemKey Bond FormationApplicationReference
Transannular Reductive HeckPd(0) complexC-C bond across a macrocycleAzepane ring formation

This methodology has proven to be a cornerstone in a divergent synthetic strategy, allowing for the collective total syntheses of several Lycopodium alkaloids from a common intermediate.

Suzuki Coupling

The Suzuki coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of this compound synthesis, it has been instrumental in the introduction of side chains and the assembly of key structural fragments.

For instance, a Suzuki coupling reaction has been utilized to append an amine-containing side chain to a vinyl iodide precursor. This step is crucial for setting the stage for subsequent cyclization reactions to form the nine-membered ring. The reaction typically proceeds in the presence of a palladium catalyst and a base.

Table 3: Application of Suzuki Coupling in this compound Synthesis

Reactant 1Reactant 2CatalystKey OutcomeReference
Vinyl iodideOrganoboranePd(0) complexIntroduction of an amine-bearing side chain
TriflateOrganoboron compoundPd(PPh₃)₄C-C bond formation for fragment coupling

The robustness and functional group tolerance of the Suzuki coupling make it an invaluable tool in the multi-step synthesis of complex natural products like this compound.

Wacker-Allylation Sequence

A cascade Wacker-allylation sequence provides an efficient pathway to construct key precursors for the this compound skeleton. This palladium(II)-catalyzed process involves an initial Wacker-type cyclization of a hydroxy ynone followed by an in-situ allylation.

In a synthetic approach towards this compound-type alkaloids, a cascade Wacker-allylation sequence was employed to generate a functionalized dihydropyrone. This intermediate is then elaborated through a series of steps, including a Claisen rearrangement, to establish the stereocenters of the azaspirocyclic core of this compound.

Table 4: Palladium-Catalyzed Cascade Wacker-Allylation Sequence

SubstrateReagentCatalystProductReference
Hydroxy ynoneAllyl alcohol(MeCN)₂PdCl₂Allylated dihydropyrone

This sequence demonstrates the power of cascade reactions in rapidly building molecular complexity from relatively simple starting materials.

Intramolecular Cyclization and Ring Formation

The construction of the intricate polycyclic framework of this compound heavily relies on intramolecular cyclization strategies. These reactions are designed to form key rings by connecting different parts of a single molecular precursor, often with high levels of stereocontrol.

Transannular Mannich Reaction

The transannular Mannich reaction is a powerful biomimetic transformation that has been proposed to play a role in the biosynthesis of this compound-type alkaloids. This reaction involves the intramolecular cyclization of an amine onto an iminium ion or a carbonyl group across a macrocyclic ring, leading to the formation of a new ring and often establishing complex stereochemical relationships.

In synthetic efforts, a transannular Mannich reaction has been utilized to construct the core structure of related Lycopodium alkaloids. This key step can generate multiple stereocenters in a single operation, showcasing its efficiency in building the complex architecture of these natural products. The reaction is typically promoted by acid or base and proceeds through a chair-like transition state to afford the thermodynamically favored product.

Aza-Prins Cyclization

The aza-Prins cyclization is another powerful tool for the construction of nitrogen-containing rings. This reaction involves the acid-promoted cyclization of an enamide or an imine with an alkyne or alkene tether.

In the context of this compound and related alkaloids, an aza-Prins cyclization of an alkyne-enamide substrate has been employed to construct the core bicyclic system. This reaction, often promoted by a phosphoric acid catalyst, proceeds with high stereocontrol to establish key stereocenters. The versatility of this approach has been demonstrated in the total synthesis of several Lycopodium alkaloids.

Table 5: Key Intramolecular Cyclization Reactions in this compound Synthesis

ReactionKey TransformationCatalyst/PromoterApplicationReference
Transannular MannichFormation of a new ring across a macrocycleAcid or BaseCore structure of Lycopodium alkaloids
Aza-Prins CyclizationCyclization of an enamide with an alkynePhosphoric AcidBicyclic core of this compound-type alkaloids

These advanced synthetic methodologies underscore the ingenuity of organic chemists in devising elegant and efficient routes to complex natural products like this compound. The strategic application of these reactions has not only enabled the total synthesis of this challenging molecule but has also pushed the boundaries of modern synthetic organic chemistry.

Intramolecular Reductive Coupling

A concise and scalable total synthesis of this compound and other related alkaloids has been developed utilizing a direct intramolecular reductive coupling as a key strategic step. acs.org This approach significantly improves upon classical methods, such as those involving the Heathcock intermediate, by enhancing the step and redox economies. acs.org

The core of this strategy involves a LiDBB (lithium di-tert-butylbiphenylide)-mediated intramolecular reductive coupling between an aliphatic imine and an ester-carbonyl. This reaction directly furnishes a densely functionalized spiro-α-aminocyclopentanone intermediate, which is pivotal for the subsequent construction of the alkaloid's framework. This method bypasses the need to form a nine-membered ring early in the synthesis, offering a more efficient route to the complex spiro-α-aminocyclopentanone core structure. acs.org The successful application of this reductive coupling demonstrates a significant advance in assembling the challenging architecture of this compound-type alkaloids. acs.org

Nucleophilic Cyclization onto Carbonyls/Iminium Intermediates

Nucleophilic cyclization reactions are fundamental to the synthesis of the this compound core structure, particularly in the formation of the nine-membered azonane ring and the final tetracyclic system. In several synthetic routes, the final cyclization step involves the intramolecular addition of a secondary amine to a ketone, which, after epimerization at the C4 position, leads to the characteristic hemiaminal (or carbinolamine) structure of this compound. acs.orgnih.govorganic-chemistry.org

The classic Heathcock synthesis, for instance, culminates in a spontaneous hemiaminal formation following the epimerization of a key intermediate. acs.org Similarly, the Toste synthesis achieves the final ring closure by treating an intermediate with trifluoroacetic acid (TFA), which removes a Boc protecting group and allows the liberated free amine to cyclize onto a ketone. organic-chemistry.org This final transformation often proceeds with thermodynamic control, favoring the formation of the more stable C4 epimer found in the natural product. nih.gov The table below summarizes key cyclization reactions used in various this compound syntheses.

Synthesis ApproachKey Reaction TypeReactantsProductReference
HeathcockHemiaminal formationAmino ketone intermediate(±)-Fawcettimine acs.org
TosteIntramolecular aminationN-Boc protected amino ketone(+)-Fawcettimine organic-chemistry.org
LiuNosyl group removal/cyclizationDiketo nosylate(±)-Fawcettimine nih.gov

Asymmetric Synthesis Strategies

The development of asymmetric strategies has been crucial for the enantioselective synthesis of this compound, enabling access to the naturally occurring (+)-enantiomer. These methods introduce chirality early in the synthetic sequence and maintain it throughout the subsequent transformations.

Chiral Auxiliary Approaches

One effective method for establishing stereocontrol is the use of chiral auxiliaries. In the formal synthesis of (+)-fawcettimine developed by Jung, a modified chiral auxiliary is employed to construct a key cyclopropane fragment in a single enantiomeric form. organic-chemistry.org This chiral building block is then used in a subsequent Michael addition to a cyclohexenone, which sets a new stereocenter and forms the desired silyl enol ether. The use of the chiral auxiliary ensures the asymmetric nature of the synthesis from an early stage, ultimately leading to the enantiomerically pure natural product. organic-chemistry.org

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. wikipedia.orgnih.govorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to one face of the double bond. wikipedia.org

In the context of this compound synthesis, the Sharpless AD has been employed as a means of kinetic resolution. This strategy allows for the enantioselective synthesis of both antipodes of this compound class alkaloids. figshare.com By applying the Sharpless AD to an early-stage intermediate, one enantiomer can be selectively dihydroxylated, allowing for the separation of the two enantiomeric pathways and leading to the synthesis of enantiomerically pure target molecules. figshare.com

Reagent SystemFunctionOutcome in this compound SynthesisReference
AD-mix-α ((DHQ)₂PHAL)Chiral Ligand SystemAccess to one enantiomer of a key diol intermediate figshare.com
AD-mix-β ((DHQD)₂PHAL)Chiral Ligand SystemAccess to the opposite enantiomer of a key diol intermediate figshare.com
Stereoselective Cyclization and Hydrogenation

Stereoselective cyclization and hydrogenation reactions are critical for establishing the relative and absolute stereochemistry of the multiple stereocenters within the this compound framework. A notable example involves a Pauson-Khand reaction followed by a regio- and stereoselective hydrogenation. This sequence efficiently prepares a bicyclo[4.3.0]nonenone intermediate with the methyl group in the correct stereochemical orientation, which is a key structural feature of this compound. nih.gov

Furthermore, intramolecular cyclizations, such as the 5-exo-trig cyclization used in the Heathcock synthesis, proceed with high stereoselectivity. organic-chemistry.orgbris.ac.uk In Toste's synthesis, a gold-catalyzed cyclization of an enyne constructs the cis-hydrindane core, and later, an intramolecular alkylation forms the nine-membered ring. organic-chemistry.orgbohrium.com These steps are designed to control the formation of specific diastereomers, which is essential for the successful total synthesis of the complex natural product. nih.govorganic-chemistry.org

Rearrangement and Ring Expansion Reactions

Rearrangement and ring expansion reactions provide powerful tools for constructing the complex polycyclic skeleton of this compound and its congeners, often enabling the formation of challenging ring systems from more accessible precursors.

Key rearrangement reactions employed in the synthesis of this compound and related alkaloids include:

Vinylogous Rubottom Oxidation : This reaction has been featured in enantioselective syntheses of (+)-fawcettimine. researchgate.net The Rubottom oxidation itself is a process that converts silyl enol ethers into α-hydroxy carbonyl compounds. wikipedia.org The vinylogous variant extends this reactivity, enabling the stereocontrolled introduction of a hydroxyl group at a remote position, which is a key step in building the functionalized core of the alkaloid. researchgate.net

Semipinacol Ring Expansion : In the total synthesis of lycojaponicumin A, a this compound-type alkaloid, a regio- and stereoselective semipinacol ring expansion is a crucial step. nih.govrsc.org This reaction transforms a dihydrofuran-derived cyclobutanol (B46151) into a cyclopentanone (B42830), rapidly constructing the cis-fused [6.5] bicyclic ring system (rings A and B) that is characteristic of the this compound family. rsc.org

1,2-Carbon Atom Rearrangement : The semipinacol rearrangement is a classic example of a 1,2-carbon atom shift. rsc.org Such rearrangements are fundamental in skeletal reorganizations, allowing for the construction of complex carbocyclic frameworks by altering ring size and connectivity. chemrxiv.org

Claisen Rearrangement : The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether, has been utilized to synthesize precursors for this compound-type alkaloids. jst.go.jpnih.gov This reaction is highly effective for forming carbon-carbon bonds with excellent stereocontrol, making it suitable for setting key stereocenters within the alkaloid's core structure. nih.gov A highly stereoselective Claisen rearrangement was used to efficiently prepare an azaspirocycle intermediate bearing the necessary functionality and stereochemistry for elaboration into this compound-type alkaloids. nih.gov

Functional Group Interconversions and Derivatization

The synthesis of this compound and its complex congeners frequently necessitates a series of strategic functional group interconversions to install the requisite stereochemistry and construct the intricate polycyclic framework. Key transformations employed in these synthetic endeavors include the Mitsunobu reaction for creating carbon-nitrogen bonds, hydroboration-oxidation for the anti-Markovnikov hydration of alkenes, various oxidation methods to adjust carbonyl functionality, and selective deprotection of protecting groups to unmask reactive sites for subsequent cyclizations.

Mitsunobu Reaction: This reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of other functional groups, including the formation of C-N bonds with inversion of configuration, which is crucial in the synthesis of many alkaloids. alfa-chemistry.comwikipedia.org In the context of this compound-type alkaloid synthesis, the intramolecular Mitsunobu reaction is a key strategy for constructing the nine-membered azonane ring. researchgate.net For instance, in an asymmetric total synthesis of (+)-fawcettimine, an intermediate alcohol is cyclized using triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to form the critical C-N bond of the nine-membered ring. alfa-chemistry.comnih.gov The typical conditions involve dissolving the alcohol substrate with the nitrogen nucleophile (often a sulfonamide) and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the slow addition of DEAD or DIAD at low temperatures. wikipedia.org This reaction proceeds via an Sₙ2 mechanism, ensuring the inversion of stereochemistry at the reacting carbon center. wikipedia.org

Hydroboration-Oxidation: This two-step process is the premier method for the anti-Markovnikov hydration of alkenes, providing alcohols with a regioselectivity that is complementary to other hydration methods. wikipedia.orglibretexts.org In the synthesis of this compound congeners, this reaction is often used to introduce a hydroxyl group at a less substituted carbon of a double bond, which can then be further manipulated. The first step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN) for enhanced selectivity, across the double bond. nih.govorgsyn.org This is followed by an in-situ oxidation step, typically using alkaline hydrogen peroxide (H₂O₂/NaOH), to replace the boron atom with a hydroxyl group. wikipedia.org A notable application is in the total synthesis of (+)-lycoflexine, where a novel hydroboration-oxidation procedure was employed. nih.govacs.org

Oxidation: Various oxidation reactions are employed throughout the syntheses of this compound and its relatives to manipulate the oxidation states of carbons, particularly for the formation of ketones and aldehydes that serve as key intermediates for cyclization reactions. Reagents like Dess-Martin periodinane are utilized for the mild oxidation of alcohols to ketones. bohrium.com In the landmark total synthesis of (±)-fawcettimine by Heathcock, a modified Sarratt oxidation was used to furnish an α,β-unsaturated aldehyde. bris.ac.uk

Deprotection: The strategic use of protecting groups is essential to mask reactive functional groups while other parts of the molecule are being modified. orgsyn.org Consequently, selective deprotection is a critical step in the synthetic sequence. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in this compound synthesis due to its stability under various conditions and its facile removal under acidic conditions. total-synthesis.comacsgcipr.org For example, the final steps of some syntheses involve the deprotection of a Boc-protected amine to allow for a spontaneous transannular Mannich reaction or other cyclizations to complete the cage-like structure of the alkaloid. acs.orgbohrium.com Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂) or oxalyl chloride in methanol (B129727) are effective for Boc deprotection. bohrium.comnih.gov

ReactionReagentsPurposeReference
Mitsunobu Reaction PPh₃, DEAD/DIADIntramolecular C-N bond formation (azonane ring) with inversion of stereochemistry. alfa-chemistry.comwikipedia.orgresearchgate.netnih.gov
Hydroboration-Oxidation 1. BH₃·THF or 9-BBN 2. H₂O₂, NaOHAnti-Markovnikov hydration of alkenes to form primary or less substituted alcohols. wikipedia.orglibretexts.orgnih.govacs.org
Oxidation Dess-Martin periodinane, Sarratt reagentConversion of alcohols to aldehydes or ketones. bohrium.combris.ac.uk
Boc Deprotection TFA, CH₂Cl₂ or Oxalyl chloride, MeOHRemoval of the Boc protecting group from an amine to enable cyclization. acs.orgbohrium.comtotal-synthesis.comacsgcipr.orgnih.gov

Synthesis of Specific this compound-Type Alkaloids

(+)-Fawcettimine

One notable asymmetric synthesis utilizes a palladium-mediated cycloalkenylation of a silyl enol ether to construct the 6/5-hydrindane system and generate the quaternary carbon center in a single step. researchgate.net This is followed by an oxa-Diels-Alder reaction and a subsequent intramolecular Mitsunobu reaction to form the characteristic 6-5-9 tricycle skeleton, a key intermediate in Heathcock's original strategy. researchgate.net The final steps of the synthesis often involve functional group manipulations, including deprotection and oxidation, to arrive at the natural product. researchgate.netbohrium.com

Key ReactionDescriptionReference
Palladium-mediated Cycloalkenylation Assembles the 6/5-hydrindane system and generates the C12 quaternary center. researchgate.net
Oxa-Diels-Alder Reaction Forms a key tricyclic intermediate. researchgate.net
Intramolecular Mitsunobu Reaction Constructs the nine-membered azonane ring. researchgate.net

(+)-Fawcettidine

The first total synthesis of (+)-fawcettidine was reported by Dake and coworkers. organic-chemistry.orgorganic-chemistry.org Their enantioselective approach commences from the readily available chiral starting material, (R)-(+)-pulegone. researchgate.net A key transformation in this synthesis is a platinum(II)-catalyzed annulation of a functionalized enamide to construct a portion of the polycyclic system. researchgate.net

A particularly elegant step in Dake's synthesis is the use of a one-pot Ramberg-Bäcklund reaction. organic-chemistry.orgresearchgate.net This reaction facilitates a ring contraction of an eight-membered sulfur-containing ring to form a seven-membered ring with a newly formed double bond, a key structural feature of fawcettidine. organic-chemistry.orgwikipedia.org The process involves the extrusion of sulfur dioxide from an α-halo sulfone intermediate. wikipedia.org The synthesis is completed by the selective reduction of the resulting alkene. organic-chemistry.org

Key ReactionDescriptionReference
Platinum(II)-catalyzed Annulation Constructs the initial carbocyclic framework from a chiral enamide. researchgate.net
Ramberg-Bäcklund Reaction A one-pot ring contraction via sulfur dioxide extrusion to form the seven-membered ring containing a double bond. organic-chemistry.orgorganic-chemistry.orgresearchgate.netwikipedia.org

Lycoflexine

The synthesis begins with a tandem Sakurai/aldol sequence to construct two key stereocenters. thieme-connect.com A highlight of the synthesis is a tandem catalysis cascade that combines an enynene ring-closing metathesis (RCM) with a selective hydrogenation in a single operation. nih.govacs.org This is followed by a novel hydroboration-oxidation procedure. nih.gov The final step involves a deprotection of a Boc-protected amine, which triggers a transannular Mannich reaction to forge the final tetracyclic skeleton of (+)-lycoflexine. nih.govacs.orgthieme-connect.com

Key ReactionDescriptionReference
Tandem Sakurai/Aldol Sequence Establishes two stereocenters in a one-pot reaction. thieme-connect.com
Tandem Catalysis Cascade (RCM/Hydrogenation) A one-pot enynene ring-closing metathesis followed by selective hydrogenation. nih.govacs.org
Deprotection/Transannular Mannich Reaction Removal of a Boc group initiates a cyclization to form the final tetracyclic structure. nih.govacs.orgthieme-connect.com

Lycoposerramine B

Lycoposerramine B is a unique Lycopodium alkaloid distinguished by the presence of an oxime functional group. Its structure was elucidated by spectroscopic analysis and confirmed through its synthesis from the known alkaloid, serratinine. figshare.com The synthesis involves the chemical transformation of serratinine, which already possesses the core polycyclic structure. This approach, starting from a closely related natural product, is a common strategy for accessing rare alkaloids and confirming their structures. A unified total synthesis strategy has also been developed for this compound, fawcettidine, lycoflexine, and lycoposerramine B, showcasing the biosynthetic connections between these molecules. nih.gov

Lycopoclavamine-A

An asymmetric total synthesis of lycopoclavamine-A, a structurally unique this compound-type alkaloid, has been accomplished. nih.gov A key feature of this synthesis is the stereoselective Pauson-Khand reaction to construct a 6-5 bicyclic α,β-unsaturated ketone intermediate. acs.orgresearchgate.net This reaction involves the cobalt-mediated cyclization of an enyne with carbon monoxide. researchgate.net

Another critical step is the stereoselective conjugate addition of a nucleophile to establish the quaternary carbon center at C-12. nih.govacs.org The synthesis of lycopoclavamine-A differs from that of other this compound-type alkaloids in that it must account for the β-oriented methyl group at C-15 and the trans-decahydroquinoline (B8913) ring system at the A/D-ring junction. acs.org The final stages of the synthesis involve the formation of the azonane ring, potentially via an intramolecular Mitsunobu reaction, and the construction of the hemiaminal function. acs.org

Key ReactionDescriptionReference
Pauson-Khand Reaction A cobalt-mediated [2+2+1] cycloaddition of an enyne and carbon monoxide to form a bicyclic enone. nih.govacs.orgresearchgate.net
Stereoselective Conjugate Addition Establishes the all-carbon quaternary center at C-12. nih.govacs.org

Lyconesidine B

Lyconesidine B, a complex tetracyclic alkaloid isolated from the club moss Lycopodium chinense, presents a formidable synthetic challenge due to its oxygenated, amine-type this compound core. chemistryviews.org The first total synthesis of lyconesidine B was accomplished by Tsukano, Takemoto, and colleagues, providing a blueprint for accessing this structurally unique natural product. chemistryviews.org

The synthesis commenced with δ-valerolactam, which was converted to an enol triflate. chemistryviews.org A key strategic element was the utilization of a Suzuki–Miyaura coupling with a vinyl boronic ester to build a foundational piece of the carbon skeleton. chemistryviews.org Following a series of functional group interconversions, which included the introduction of an aldehyde and a diazonitrile moiety, a crucial cascade reaction was employed to construct the decahydroquinoline (B1201275) system. chemistryviews.org

Other this compound-Type Alkaloids Synthesized (e.g., 8-deoxyserratinine (B1195044), phlegmariurine)

The development of advanced synthetic methodologies has enabled the total synthesis of several other complex this compound-type alkaloids, including 8-deoxyserratinine and various phlegmariurine congeners. These achievements highlight the ingenuity of synthetic chemists in navigating intricate molecular architectures.

8-Deoxyserratinine:

Phlegmariurine Alkaloids:

The asymmetric synthesis of all four known natural phlegmarine (B1213893) alkaloids, along with a synthetic derivative, has been accomplished in a range of 19 to 22 steps. nih.gov A central feature of this synthetic approach was the twofold application of chiral N-acylpyridinium salt chemistry to establish the key stereocenters at the C-9 and C-2′ positions of the phlegmarine skeleton. nih.gov Other critical reactions in this successful synthesis included the use of a mixed Grignard reagent for an N-acylpyridinium salt addition, a zinc/acetic acid reduction of a complex dihydropyridone intermediate, and a von Braun cyanogen (B1215507) bromide N-demethylation in a late-stage transformation. nih.gov These syntheses were instrumental in confirming the absolute stereochemistry of the natural phlegmarine alkaloids. nih.gov

Methodological Efficiency and Scalability in Total Synthesis

A unified and stereocontrolled strategy for the synthesis of this compound, fawcettidine, lycoflexine, and lycoposerramine B highlights the advances in efficiency. nih.gov This approach utilizes a Diels-Alder reaction to construct the cis-fused 6,5-carbocyclic core and allows for enantioselective synthesis through a kinetic resolution via Sharpless asymmetric dihydroxylation. nih.gov Such unified strategies are inherently more efficient as they provide access to multiple analogues from a common precursor.

Scalability, the ability to produce larger quantities of a target molecule, is a critical factor for enabling further biological studies and potential therapeutic development. The synthesis of complex natural products on a large scale presents numerous challenges, including the use of hazardous or expensive reagents, difficult purifications, and reactions that are not amenable to scale-up.

While many total syntheses of this compound alkaloids are demonstrated on a milligram scale, some of the key reactions employed have shown potential for scalability. For example, in one of the total syntheses of this compound, a neat organocatalytic Robinson annulation was reported to be efficient even on a ten-gram scale, indicating its potential for larger-scale production of a key intermediate. organic-chemistry.org However, other intricate steps, such as certain transition-metal-catalyzed cross-coupling or cyclization reactions, may pose significant challenges for scaling up due to catalyst cost, sensitivity, and the need for stringent reaction conditions.

Table of Synthetic Parameters for Selected this compound-Type Alkaloids

AlkaloidNumber of StepsOverall Yield (%)Key Methodologies
Lyconesidine B300.52Suzuki–Miyaura coupling, Domino ene-yne cyclization
(-)-8-Deoxyserratinine157Helquist annulation, Double N-alkylation, Shi epoxidation
Phlegmarine Alkaloids19-22Not specifiedChiral N-acylpyridinium salt chemistry, von Braun N-demethylation

Structure Activity Relationship Sar Studies and Cellular/molecular Mechanisms

Methodological Frameworks for SAR Investigations

The exploration of fawcettimine's SAR is built upon a foundation of established and emerging scientific methodologies. These frameworks allow for a systematic analysis of how structural modifications to the this compound scaffold influence its biological activity.

A cornerstone of SAR studies is the systematic synthesis of derivatives to map the relationship between specific structural motifs and biological function. ub.edunih.govchemrxiv.orgnih.govrsc.org In the context of this compound, this involves the targeted synthesis of a series of analogues where specific parts of the molecule are altered. ub.edu While a single, comprehensive study detailing the systematic derivatization of this compound for SAR mapping is not extensively documented, the collective body of research on the total synthesis of various this compound-type alkaloids serves this purpose. ub.edujpionline.org Synthetic chemists have developed numerous strategies to access the complex this compound core, which in turn has enabled the creation of a diverse range of analogues. jpionline.org These synthetic efforts have allowed for variations in the substitution patterns on the carbocyclic rings and modifications of the azonane ring. researchgate.net By comparing the biological activities of these synthetic analogues with the parent compound, researchers can infer the importance of different functional groups and structural features. For instance, the synthesis of both enantiomers of this compound and its congeners has been crucial in understanding the stereochemical requirements for biological activity. researchgate.net

High-Throughput Screening (HTS) represents a powerful methodology for rapidly evaluating the biological activity of large numbers of compounds. semanticscholar.org This approach is particularly valuable in the early stages of drug discovery for identifying "hit" compounds from large chemical libraries. semanticscholar.org In the study of this compound and related Lycopodium alkaloids, HTS techniques, such as microplate-based assays, have been employed to screen for acetylcholinesterase (AChE) inhibitory activity. conicet.gov.arthieme-connect.comffhdj.com These assays allow for the rapid and simultaneous testing of numerous extracts or purified compounds, facilitating the identification of the most potent inhibitors. conicet.gov.arffhdj.com For example, alkaloid extracts from various Lycopodium species have been subjected to in vitro anticholinesterase activity assays to identify those with significant inhibitory potential. conicet.gov.ar The use of colorimetric methods, like the Ellman method, in a microplate format enables the efficient quantification of AChE activity in the presence of test compounds. conicet.gov.arthieme-connect.com While large-scale HTS campaigns specifically targeting extensive libraries of this compound derivatives are not widely reported, the principles of HTS are applied in the initial screening of natural product extracts and isolated alkaloids to guide further investigation. semanticscholar.org

The application of artificial intelligence (AI) and machine learning (ML) is an emerging frontier in SAR studies, offering the potential to build predictive models that can accelerate the discovery of new bioactive compounds. nih.govrsc.org These computational approaches can analyze large datasets of chemical structures and their corresponding biological activities to identify complex, non-linear relationships that may not be apparent through traditional analysis. rsc.org In the context of this compound, while specific AI/ML-driven SAR studies are not yet prominent in the literature, the methodological framework is well-established for other natural products and alkaloids. nih.gov Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how this compound and its analogues might interact with their biological targets, such as AChE. jpionline.orgrsc.org Molecular docking studies, for instance, can simulate the binding of this compound derivatives to the active site of AChE, providing insights into the key intermolecular interactions. jpionline.org The data generated from the synthesis and biological testing of this compound analogues can serve as a training set for developing ML models to predict the AChE inhibitory activity of novel, untested derivatives, thereby guiding synthetic efforts towards more potent compounds. jpionline.orgnih.gov

Correlation of Structural Features with Biological Mechanisms (In vitro and cellular focus)

In vitro and cellular studies have been instrumental in correlating specific structural features of this compound and its analogues with their biological mechanisms, primarily focusing on the inhibition of acetylcholinesterase.

The presence and configuration of hydroxyl and methyl groups on the this compound skeleton have been shown to significantly influence its biological activity. Studies on various this compound-type alkaloids have demonstrated that hydroxylation can enhance acetylcholinesterase (AChE) inhibitory activity. For example, derivatives with hydroxyl groups, such as carinatumins A and B, exhibit potent AChE inhibition, while non-hydroxylated analogues like fawcettidine (B79310) show weaker activity. jpionline.orgnih.gov The position of the hydroxyl group is also critical. For instance, some hydroxylated this compound-related alkaloids have shown significant anti-AChE activity. researchgate.net

The stereochemistry of methyl groups also plays a crucial role. The β-methyl configuration at the C-15 position in some this compound analogues is thought to reduce binding affinity to AChE when compared to α-methyl analogues like lycoposerramine B. jpionline.org This highlights the importance of precise stereocontrol in the synthesis of this compound derivatives to achieve optimal biological activity.

The following table summarizes the AChE inhibitory activity of selected this compound-type alkaloids, illustrating the influence of hydroxylation.

CompoundR1R2R3AChE IC50 (µM)
Carinatumin A OHHH4.6 nih.gov
Carinatumin B HOHH7.0 nih.gov
Lycopararin C HHCOOH25 nih.gov
Lycoflexine (B1213594) derivative OHHH27.9 nih.gov
Lycoposerramine-H HHH16.7 nih.gov

Note: The core structure represents a generalized this compound skeleton. The actual structures of the listed compounds may have additional modifications.

Molecular docking studies have provided insights into how these skeletal variations affect binding to acetylcholinesterase (AChE). The complex, rigid framework of this compound allows it to fit within the active site gorge of the enzyme. researchgate.net However, different this compound-type skeletons will present their functional groups in different spatial orientations, leading to variations in binding affinity and inhibitory potency. researchgate.net For example, some this compound-related alkaloids with unusual skeletal linkages, such as a C-4/C-7 linkage, have been isolated, and their unique structures are expected to lead to different interactions with AChE. conicet.gov.ar The study of these naturally occurring skeletal variants provides valuable information for the design of novel AChE inhibitors with improved potency and selectivity. jpionline.org

Elucidation of Cellular and Molecular Mechanisms of Action (In vitro focus, excluding clinical)

Acetylcholinesterase (AChE) Inhibitory Mechanisms (e.g., enzyme kinetics, molecular docking)

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The tetracyclic structure of this compound and its derivatives has made them subjects of interest for their potential role in modulating AChE activity. arabjchem.org

Molecular docking studies have been employed to elucidate the interaction between this compound and human brain AChE. These computational analyses help in understanding the binding modes and the stability of the ligand-enzyme complex. In a comparative neuroinformatics study, the binding of this compound to the catalytic active site (CAS) of AChE was analyzed. arabjchem.orgjpionline.org The study revealed that both polar and hydrophobic interactions are crucial for the correct positioning of this compound within the catalytic site. arabjchem.orgjpionline.org

The results from molecular docking simulations provide quantitative estimates of binding affinity. For the this compound-AChE complex, a negative free energy of binding (ΔG) indicates a spontaneous binding process. While some this compound-type alkaloids have shown potent AChE inhibition, many newly isolated compounds within this class display no significant activity against AChE or butyrylcholinesterase (BuChE). jpionline.org

Table 1: Molecular Docking Parameters of this compound with Human Acetylcholinesterase

Ligand Binding Site Free Energy of Binding (ΔG) (kcal/mol) Estimated Inhibition Constant (K_i) (µM) Interacting Amino Acid Residues
This compound Catalytic Active Site (CAS) -7.41 772.46 TYR121, SER122, GLY118, GLY119, TRP84, TYR334, PHE330, PHE331, TYR70, ASP72, TRP279

Data sourced from a 2015 neuroinformatics study. arabjchem.org

Neuroprotective Pathways (e.g., anti-apoptotic mechanisms in cell lines)

This compound belongs to a class of Lycopodium alkaloids that have been investigated for neural cell protection and other neurotrophic properties. jpionline.orgresearchgate.net While the broader class is associated with these activities, specific in vitro studies detailing the anti-apoptotic pathways for this compound itself are limited in the available literature.

However, research on structurally related this compound-type alkaloids provides insight into potential mechanisms. For instance, Phlegmariurine B, another this compound-type alkaloid, was found to exhibit neuroprotective effects against hemin-induced damage in HT22 cells, and it is suggested that this protection occurs via an anti-apoptotic pathway. researchgate.net Similarly, extracts containing this compound-type alkaloids have demonstrated neuroprotective effects in PC12 cells against hydrogen peroxide-induced damage by inhibiting apoptosis, a process involving the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic proteins Bax and caspase 3. researchgate.net These findings suggest that compounds with a this compound core structure may have the potential to modulate apoptotic pathways in neuronal cells, though direct evidence for this compound is not extensively documented.

Alpha-Glucosidase Inhibitory Mechanisms

Based on the available scientific literature, there are no specific in vitro studies demonstrating or investigating the alpha-glucosidase inhibitory mechanisms of this compound.

Beta-site Amyloid Precursor Protein (APP)-cleaving Enzyme 1 (BACE1) Inhibitory Mechanisms

Based on the available scientific literature, there are no specific in vitro studies demonstrating or investigating the BACE1 inhibitory mechanisms of this compound.

Acid-Sensing Ion Channel 1a (ASIC1a) Inhibitory Mechanisms

There are no direct studies in the reviewed literature that evaluate the inhibitory effect of this compound on Acid-Sensing Ion Channel 1a (ASIC1a). However, research into related alkaloids offers some context. A study on the novel Lycopodium alkaloid Phlegmine A, whose biosynthesis may be related to this compound, identified it as a new, highly selective ASIC1a inhibitor with an IC50 value of 20.32 ± 3.31 μM. chinesechemsoc.org The study showed that Phlegmine A inhibits ASIC1a channels by modifying the proton affinity during steady-state desensitization. chinesechemsoc.org This suggests that the structural scaffold of Lycopodium alkaloids may be a source of ASIC1a inhibitors, but specific data for this compound is currently lacking.

Investigation of Antimicrobial and Cytotoxic Effects (in vitro, cell-based studies)

The Lycopodium alkaloids as a chemical class are known to possess a range of biological activities, including potential antimicrobial and cytotoxic effects. researchgate.net However, specific data for this compound is sparse and sometimes contradictory for the broader this compound-type class. For instance, a study that tested a new this compound-type alkaloid, phlecarinadine A, along with twelve other known this compound-type compounds for cytotoxic activity against five human tumor cell lines found that none of the compounds exhibited cytotoxic effects. researchgate.net This contrasts with general statements about the cytotoxicity of the alkaloid class. researchgate.netub.edu

There is a lack of specific in vitro studies in the searched literature that provide quantitative data, such as Minimum Inhibitory Concentration (MIC) values against microbial strains or IC50 values against cancer cell lines, for the compound this compound.

Theoretical and Computational Chemistry Approaches to Fawcettimine Research

Computational Studies on Molecular Structure and Conformation (e.g., empirical force field calculations)

Understanding the three-dimensional structure and conformational flexibility of fawcettimine is fundamental to elucidating its biological activity. Computational methods, particularly empirical force field calculations, have been instrumental in this regard. rsc.orgwikipedia.org These calculations approximate the potential energy of a molecule as a function of its atomic coordinates, allowing for the exploration of different conformational states and their relative stabilities. wikipedia.orgnih.gov

Molecular mechanics calculations have been used to assess the stability of different tautomeric forms of this compound. bris.ac.uk For instance, studies have shown that the keto amine form is significantly more stable than the carbinolamine tautomer, an observation that aligns with spectral data. bris.ac.uk These computational models can also be invaluable in total synthesis, where understanding the stereostructure is critical. bris.ac.uknih.gov Force fields such as MM3, CHARMM, AMBER, and GROMOS are commonly employed for these types of studies, each with its own set of parameters derived from experimental data or quantum mechanical calculations. uu.nlnih.gov The accuracy of these force fields is crucial, as it directly impacts the reliability of the predicted molecular structures and energies. sissa.it

Table 1: Key Computational Methods for Structural Analysis

Computational Method Application in this compound Research Key Insights
Empirical Force Field Calculations Determining stable conformations and tautomers. Revealed the keto amine form of this compound to be more stable than the carbinolamine form. bris.ac.uk

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred binding orientation of a ligand when it interacts with a target molecule, typically a protein. openaccessjournals.comresearchgate.net This method has been applied to this compound and related Lycopodium alkaloids to understand their interactions with biological targets, such as acetylcholinesterase (AChE), an enzyme implicated in neurological diseases like Alzheimer's. researchgate.netresearchgate.net

Docking studies have revealed that this compound can fit into the catalytic site of human AChE, forming interactions with several key amino acid residues. researchgate.netresearchgate.net These interactions, which include hydrogen bonds and hydrophobic contacts, are crucial for the stability of the ligand-protein complex. researchgate.net By calculating the binding energy, researchers can compare the binding affinity of this compound with other inhibitors and predict its potential efficacy. researchgate.net For example, a comparative study showed that while this compound does interact with AChE, another Lycopodium alkaloid, lycodine (B1675731), exhibits a more favorable binding energy and inhibitory constant. researchgate.net Such insights are invaluable for understanding the structure-activity relationships of these alkaloids and for designing more potent inhibitors. researchgate.netfrontiersin.org

Table 2: Molecular Docking of this compound with Acetylcholinesterase (AChE)

Parameter Finding Reference
Binding Site Catalytic site (CAS) of human AChE researchgate.net
Interacting Residues D74, W86, N87, G120, G121, G122, S125, Y133, E202, S203, Y337, H447 researchgate.net
Types of Interactions Polar and hydrophobic interactions researchgate.net

| Comparative Efficiency | Lycodine is a more efficient inhibitor of human brain AChE compared to Cernuine and this compound based on ΔG and Ki values. | researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and reactivity of molecules compared to empirical methods. mdpi.comscienceopen.comnih.gov These calculations solve the Schrödinger equation for a molecule, yielding information about electron distribution, molecular orbitals, and the energies of different electronic states. researchgate.netaspbs.com

In the context of this compound research, quantum chemical methods can be used to:

Predict spectroscopic properties: Calculations can help in the interpretation of experimental spectra, such as NMR and IR, by predicting chemical shifts and vibrational frequencies. nih.gov

Elucidate reaction mechanisms: By mapping the potential energy surface of a reaction, these methods can identify transition states and intermediates, providing insights into the feasibility and stereochemical outcome of synthetic steps. scienceopen.comresearchgate.net

Analyze chemical reactivity: Descriptors derived from quantum chemical calculations, such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, can be used to predict the most likely sites for nucleophilic or electrophilic attack. mdpi.com This is particularly useful in understanding the reactivity of the complex polycyclic structure of this compound.

While specific quantum chemical studies focused solely on this compound are not extensively detailed in the provided context, the application of these methods to similar complex natural products is well-established and offers a powerful avenue for future this compound research. researchgate.netnih.gov

Predictive Modeling for Biological Activity and SAR

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. oncodesign-services.comcollaborativedrug.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov

For this compound and its analogues, SAR studies are crucial for identifying the structural features that are essential for their biological effects, such as AChE inhibition. researchgate.net By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogues, researchers can build robust SAR models. oncodesign-services.com Computational SAR/QSAR approaches can accelerate this process by:

Identifying activity cliffs: These are small structural modifications that lead to a large change in biological activity, providing valuable information about key molecular interactions. oncodesign-services.com

Building predictive models: Using machine learning algorithms, such as Bayesian regularized neural networks, to correlate molecular descriptors with biological activity. nih.gov

Virtual screening: Using the developed models to screen large libraries of virtual compounds and prioritize those with the highest predicted activity for synthesis and testing. nih.gov

These predictive models not only help in optimizing the lead compound but also contribute to a deeper understanding of the underlying mechanisms of action. collaborativedrug.com

Computational Design of this compound Analogues

The insights gained from structural studies, docking simulations, and SAR models can be integrated into the computational design of novel this compound analogues with improved properties. nih.govslideshare.net This process, often referred to as structure-based drug design, involves the iterative cycle of designing new molecules in silico, predicting their properties, and then synthesizing and testing the most promising candidates. nih.gov

The computational design of this compound analogues could focus on several aspects:

Enhancing binding affinity: By modifying functional groups to create more favorable interactions with the target protein, as predicted by molecular docking. mdpi.com

Improving pharmacokinetic properties: Using predictive models to optimize properties like solubility, bioavailability, and metabolic stability. researchgate.net

Exploring novel scaffolds: Employing techniques like scaffold hopping to design new chemical skeletons that retain the key pharmacophoric features of this compound but possess different structural backbones. oncodesign-services.com

This rational, computer-aided approach to drug design has the potential to significantly accelerate the development of new therapeutic agents based on the this compound scaffold. slideshare.netnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Lycodine
Cernuine

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Strategies

The synthesis of fawcettimine-type alkaloids has been a benchmark in organic chemistry for over half a century. biorxiv.org Initial strategies, while groundbreaking, often involved lengthy and complex routes. bris.ac.uk The Heathcock intramolecular Michael reaction and the Inubushi-inspired approaches have been foundational, with many subsequent syntheses building upon these elegant strategies. biorxiv.orgpku.edu.cn

Future efforts are focused on improving the efficiency, scalability, and stereocontrol of these syntheses. A key trend is the development of collective total syntheses, where a common precursor can be divergently converted into several members of the this compound family, such as this compound, fawcettidine (B79310), and lycoflexine (B1213594). pku.edu.cnnih.gov This is achieved through unified strategies that often rely on powerful reactions like the Diels-Alder cycloaddition to construct the core carbocyclic framework. nih.govacs.org

Emerging strategies aim to further streamline the process. raftpubs.com These include:

Novel Cyclization Cascades: Researchers are exploring innovative cascade reactions, such as the enamide-alkyne cycloisomerization, to rapidly assemble the tricyclic core from linear precursors. pnas.org

Asymmetric Catalysis: The use of organocatalysis and transition metal catalysis, for instance with gold(I) or platinum(II), is enabling highly enantioselective syntheses, a crucial aspect for biological applications. researchgate.netacs.orgresearchgate.net

Precursor Innovation: The design and synthesis of versatile precursors, such as highly functionalized azaspirocycles, provide flexible entry points for accessing a variety of this compound-type alkaloids. raftpubs.comthieme-connect.comjpionline.org

These advancements are not merely academic exercises; they are essential for producing sufficient quantities of this compound and its analogues for detailed biological evaluation and structure-activity relationship (SAR) studies. biorxiv.org

Advanced Analytical Techniques for Trace Alkaloid Analysis

The accurate detection and quantification of this compound and other Lycopodium alkaloids in complex biological matrices and plant extracts are critical for biosynthesis studies, pharmacokinetics, and quality control. While traditional chromatographic methods have been useful, the future lies in more sensitive and specific analytical technologies.

Modern hyphenated techniques are at the forefront of this effort. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) offers exceptional speed, resolution, and sensitivity for trace alkaloid analysis. rsc.org The use of high-resolution mass spectrometry, such as time-of-flight (TOF) and Orbitrap analyzers, allows for the precise identification of known alkaloids and the characterization of new, previously unreported derivatives from plant extracts. ebi.ac.uk

LC-MS-based dereplication strategies are becoming indispensable, allowing for the rapid identification of known compounds in a crude extract, thereby prioritizing the isolation of novel structures. researchgate.net Furthermore, capillary electrophoresis (CE), especially when coupled with mass spectrometry (CE-MS), provides an alternative separation mechanism based on electrophoretic mobility and mass-to-charge ratio, which can resolve compounds that are difficult to separate by HPLC. frontiersin.org These advanced methods are essential tools for exploring the rich chemical diversity of the Lycopodiaceae family. ebi.ac.ukjpionline.org

In-depth Elucidation of Biosynthetic Enzymes and Pathways

The biosynthetic pathway of Lycopodium alkaloids is a complex and fascinating area of research that is only now beginning to be unraveled. researchgate.net Understanding this pathway not only provides profound insights into plant biochemistry but also opens the door to producing these valuable compounds through metabolic engineering and synthetic biology. frontiersin.org

Recent groundbreaking research has identified key enzymatic steps in the formation of the Lycopodium alkaloid scaffold. biorxiv.orgnih.gov The pathway is understood to begin with the amino acid L-lysine, which is converted to cadaverine (B124047) by an L-lysine decarboxylase (LDC) enzyme. pnas.org Subsequent oxidation, likely by a copper amine oxidase (CAO), yields the cyclic imine Δ¹-piperideine. pnas.org This imine then undergoes a condensation reaction with a polyketide unit, a transformation catalyzed by a type III polyketide synthase (PKS), to form precursors like pelletierine. acs.orgpnas.org

A landmark discovery has been the identification of a new class of enzymes essential for constructing the core bicyclic structure: neofunctionalized α-carbonic anhydrases (CAHs), also referred to as CAH-like (CAL) proteins. biorxiv.orgnih.gov These enzymes catalyze a critical stereospecific Mannich-like condensation, a key bond-forming event that establishes the characteristic scaffold of the alkaloid family. nih.gov While much of this work has focused on the biosynthesis of huperzine A, the discovered enzymes and pathway intermediates are foundational to the entire class of Lycopodium alkaloids, including this compound. biorxiv.orgfrontiersin.org Future research will focus on identifying the specific tailoring enzymes—such as oxidases, reductases, and transferases—that decorate the this compound core and generate the diverse array of related natural products.

Comprehensive Mechanistic Biological Investigations (in vitro and cellular)

While several this compound-type alkaloids are recognized for their acetylcholinesterase (AChE) inhibitory activity, comprehensive mechanistic studies remain a critical unmet need. jpionline.orgnih.gov Current knowledge is often limited to IC₅₀ values, which provide little insight into the molecular interactions governing the inhibition. chinesechemsoc.org Future research must delve deeper to understand precisely how this compound interacts with its biological targets.

This will involve a multi-pronged approach:

Structural Biology: Obtaining a high-resolution crystal structure of this compound in complex with AChE would provide definitive atomic-level details of the binding mode, revealing the key hydrogen bonds, hydrophobic interactions, and conformational changes involved.

Enzyme Kinetics: Detailed kinetic studies are needed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) and to calculate inhibition constants (Kᵢ). wikipedia.org

Molecular Modeling: Molecular dynamics simulations can illuminate the dynamic behavior of the enzyme-inhibitor complex, potentially revealing allosteric effects or changes in protein conformation that contribute to inhibition, as has been shown for other natural product inhibitors.

Cellular Assays: Moving beyond isolated enzymes, cellular models are required to assess the compound's ability to engage its target in a physiological context, its membrane permeability, and its effects on downstream signaling pathways.

Furthermore, it is crucial to explore biological targets beyond AChE. The vast structural diversity of Lycopodium alkaloids suggests a potential for multiple mechanisms of action. For example, recent work on phlegmine A, a related alkaloid, revealed its activity as a selective inhibitor of acid-sensing ion channel 1a (ASIC1a), highlighting the potential for discovering novel pharmacology within this compound class. Screening this compound and its synthetic derivatives against a broad panel of receptors, ion channels, and enzymes will be essential for uncovering its full therapeutic potential. chinesechemsoc.org

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and SAR

The intersection of artificial intelligence (AI) and natural product science offers transformative potential for this compound research. bris.ac.ukfrontiersin.org Machine learning (ML) and other AI technologies can dramatically accelerate the discovery and development process. nih.gov

Key applications in the context of this compound include:

Synthesis Planning: AI-powered retrosynthesis tools can analyze the complex this compound scaffold and propose novel and efficient synthetic routes that may not be obvious to human chemists.

Structure-Activity Relationship (SAR) Analysis: AI can revolutionize SAR studies. researchgate.net By training ML models on datasets of synthesized this compound analogues and their corresponding biological activities, it becomes possible to predict the activity of new, unsynthesized derivatives. These models can identify the specific molecular features and functional groups that are critical for potency and selectivity, thereby guiding the design of more effective compounds. researchgate.net

Predicting Novel Bioactivities: AI models trained on vast pharmacological databases can predict new biological targets and therapeutic applications for this compound by analyzing its chemical structure and comparing it to compounds with known activities. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules inspired by the this compound scaffold but optimized for desired properties like enhanced potency, reduced toxicity, or improved pharmacokinetic profiles.

By integrating these computational approaches, researchers can prioritize the most promising derivatives for synthesis and testing, saving significant time and resources and creating a more efficient feedback loop between chemical synthesis and biological investigation. nih.gov

Q & A

Q. How should researchers design reproducibility protocols for this compound synthesis?

  • Methodology :
  • Documentation : Include exact molar ratios (e.g., 0.30 mL HBr in H₂O ) and purification steps (e.g., anhydrous K₂CO3 drying).
  • Sharing : Upload raw NMR files and crystallographic data to repositories like Zenodo for peer validation .

Q. Tables for Quick Reference

Parameter This compound Source
Molecular FormulaC₁₆H₂₆NO₂
Key ¹H NMR Signalδ3.76–3.85 (m, 1H)
Synthetic Yield (Hydrobromide)92%
HRMS (ESI)[M+H]⁺ 264.1958 (calc)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.